2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Biological Activity
The compound 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a thiazole ring fused with a triazole moiety, which is known to enhance biological activity. The presence of the 4-methylpiperidine and 4-nitrophenyl groups contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole derivatives. Specifically, triazole-containing compounds have shown significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT-116 | 6.2 | Apoptosis induction |
Compound B | T47D | 27.3 | Cell cycle arrest |
Compound C | A549 | <1 | EGFR inhibition |
The compound under discussion has been reported to exhibit similar activities, potentially through mechanisms such as apoptosis induction and inhibition of cell proliferation.
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Kinases: Many thiazole and triazole derivatives act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent cancer cell death.
- Modulation of Apoptotic Pathways: The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
Case Studies
Case Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a therapeutic agent.
Case Study 2: In Vivo Studies
In vivo studies using mouse models demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models. The treatment was well-tolerated with no significant adverse effects observed.
Properties
IUPAC Name |
2-ethyl-5-[(4-methylpiperidin-1-yl)-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-3-15-20-19-23(21-15)18(25)17(28-19)16(22-10-8-12(2)9-11-22)13-4-6-14(7-5-13)24(26)27/h4-7,12,16,25H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXPZDYKJFVUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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